This reaction is the most common application of Trimethyl phosphonoacetate. [, , , , , ] It involves the reaction with aldehydes or ketones in the presence of a base to form α,β-unsaturated esters. [, , , , , ] The reaction proceeds through a Wittig-like mechanism and offers high E-selectivity, particularly when lithium hexafluoroisopropoxide (LiHFI) is used as a base. [] The stereoselectivity of this reaction is influenced by factors like the cation used, temperature, and solvent. [, ]
Trimethyl phosphonoacetate can act as a Michael acceptor in reactions with nucleophiles. [, ] For instance, it reacts with conjugated azoalkenes to produce 3-phosphono-1-aminopyrrol-2-ones and phosphonohydrazones. []
Computational studies have shown that oxaphosphetane formation is the rate-determining step in the HWE reaction. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: